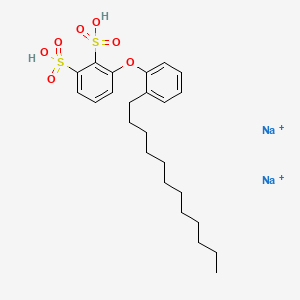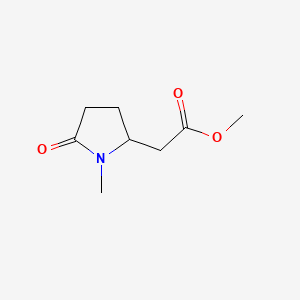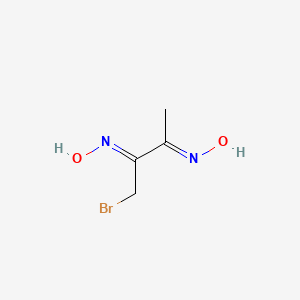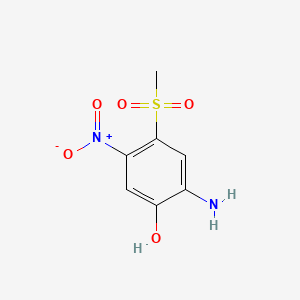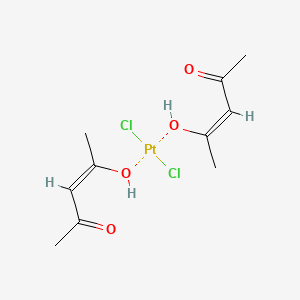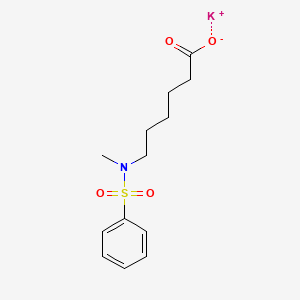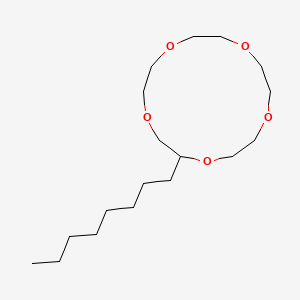
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane is a heterocyclic organic compound with the molecular formula C₁₈H₃₆O₅. It is a member of the crown ether family, which are known for their ability to form stable complexes with metal ions. This compound is characterized by its ability to selectively bind to certain cations, making it useful in various chemical and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with an octyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethyl sulfoxide, with a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis due to its ability to form stable complexes with metal ions.
Biology: Employed in the study of ion transport mechanisms across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Mecanismo De Acción
The mechanism of action of 2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal cations, effectively encapsulating them within the ring structure. This selective binding is influenced by the size and charge of the cation, as well as the specific structure of the crown ether .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10,13-pentaoxacyclopentadecane: Similar in structure but lacks the octyl group, making it less hydrophobic.
2,2’-Bi(1,4,7,10,13-pentaoxacyclopentadecane): A dimeric form with enhanced binding properties due to the presence of two crown ether units.
Uniqueness
2-Octyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its octyl group, which increases its hydrophobicity and enhances its ability to interact with organic solvents and hydrophobic environments. This makes it particularly useful in applications where selective binding in non-aqueous media is required .
Propiedades
Número CAS |
74649-87-9 |
|---|---|
Fórmula molecular |
C18H36O5 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-octyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C18H36O5/c1-2-3-4-5-6-7-8-18-17-22-14-13-20-10-9-19-11-12-21-15-16-23-18/h18H,2-17H2,1H3 |
Clave InChI |
SPXNAQKEKSAVLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1COCCOCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


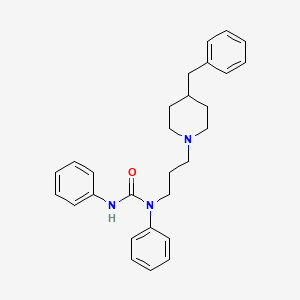
![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)

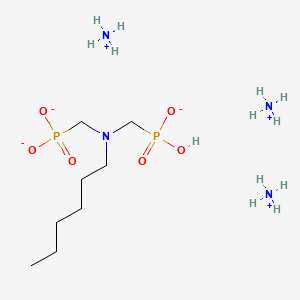

![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
